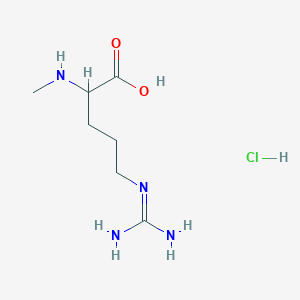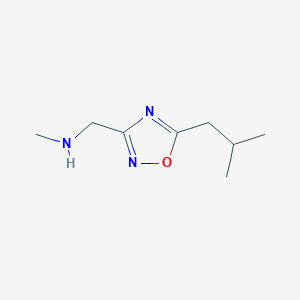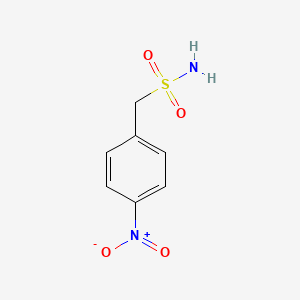
(4-Nitrophenyl)methanesulfonamide
Übersicht
Beschreibung
(4-Nitrophenyl)methanesulfonamide (NMS) is an organic compound that is widely used in scientific research and laboratory experiments. It is a highly versatile compound that has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology. NMS is also known as 4-Nitrophenylmethanesulfonamide, 4-Nitrophenylmethanesulfonamide hydrochloride, 4-Nitrophenylmethanesulfonamido, and 4-Nitrophenylmethanesulfonamide monohydrate. It is a white, odorless powder that is soluble in water, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Studies
- Complex Formation with Triazabicyclo Decene: Research by Binkowska et al. (2001) and Huczyński et al. (2007) investigated the complex formation of 4-nitrophenyl derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). These studies revealed important insights into the ion-pair structures and hydrogen bonding in these complexes, contributing to a better understanding of molecular interactions and structure-function relationships in chemical systems (Binkowska et al., 2001); (Huczyński et al., 2007).
Chemical Properties and Reactivity
- Study of Acidic Properties and Conformation: The acidic properties and molecular conformation of 4-nitrophenyl derivatives have been the focus of research, providing valuable information on the steric effects and accessibility of functional groups in these molecules. This research is pivotal for understanding the chemical reactivity and potential applications in synthesis and catalysis (Binkowska et al., 2009).
Electrochemical Analysis
- Voltammetric and Polarographic Studies: Investigations into the electrochemical behavior of related compounds like nimesulide (which contains the 4-nitrophenyl methanesulfonamide moiety) have provided insights into the reducibility and oxidizability of these compounds. This knowledge is crucial for developing electrochemical sensors and analytical methods in pharmaceutical and chemical industries (Álvarez-Lueje et al., 1997).
Computational Chemistry
- Ab initio Predictions: Computational studies, such as those by Binkowska et al. (2008), on the structure and energetics of 4-nitrophenyl derivatives have been instrumental in predicting the behavior of these compounds in different environments. Such studies are essential for theoretical chemistry and aid in the design of new molecules with desired properties (Binkowska et al., 2008).
Fragmentation Studies
- Electron Ionization and Fragmentation: Research by Danikiewicz (1997) on the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its derivatives upon electron ionization contributes to the field of mass spectrometry, offering insights into the structural stability and decomposition pathways of these compounds (Danikiewicz, 1997).
Proton Abstraction Studies
- Kinetics of Proton Abstraction: Studies on the kinetics of proton abstraction from 4-nitrophenyl[bis(ethylsulphonyl)]methane by organic bases have provided crucial data on reaction rates and mechanisms. Such information is vital for understanding acid-base interactions in organic chemistry and for developing new synthetic methodologies (Jarczewski & Binkowska, 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (4-Nitrophenyl)methanesulfonamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins and thromboxanes, which are lipid compounds with diverse hormone-like effects such as inflammation and pain .
Mode of Action
This compound acts as a selective inhibitor of COX-2 . It inhibits the activity of COX-2, thereby reducing the production of prostanoids . This inhibition leads to a decrease in inflammation and pain, which are typically associated with conditions like arthritis .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostaglandin synthesis pathway . Prostaglandins are produced as a result of the COX-2 pathway and play key roles in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating symptoms of inflammation and pain .
Pharmacokinetics
As a selective cox-2 inhibitor, it is expected to have good bioavailability and be distributed throughout the body to exert its anti-inflammatory effects .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of pro-inflammatory prostaglandins . This results in reduced inflammation and pain , making it potentially useful in the treatment of conditions like arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . .
Biochemische Analyse
Biochemical Properties
(4-Nitrophenyl)methanesulfonamide plays a significant role in biochemical reactions by selectively inhibiting the activity of cyclooxygenase-2 (COX-2) without affecting cyclooxygenase-1 (COX-1). This selective inhibition is crucial because COX-2 is primarily involved in the synthesis of pro-inflammatory prostaglandins, while COX-1 is responsible for maintaining normal physiological functions such as gastric mucosal protection and platelet aggregation . By inhibiting COX-2, this compound reduces inflammation and pain without causing the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by reducing the production of pro-inflammatory prostaglandins, which are mediators of inflammation and pain . This compound also impacts gene expression by downregulating the expression of genes involved in the inflammatory response. Additionally, this compound can alter cellular metabolism by modulating the activity of enzymes involved in the biosynthesis of eicosanoids, a group of bioactive lipids that play a role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of cyclooxygenase-2 (COX-2), thereby inhibiting the enzyme’s activity . This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of pro-inflammatory prostaglandins . The selective inhibition of COX-2 by this compound is attributed to its structural features, which allow it to fit into the COX-2 active site while avoiding the COX-1 active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its inhibitory effects on COX-2 for extended periods, although some degradation may occur over time . In vitro and in vivo studies have demonstrated that the compound’s anti-inflammatory and analgesic effects persist over time, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal irritation and renal toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of eicosanoids . It interacts with enzymes such as cyclooxygenase-2 (COX-2) and modulates the production of prostaglandins and other bioactive lipids . The compound’s inhibition of COX-2 leads to a decrease in the levels of pro-inflammatory prostaglandins, thereby reducing inflammation and pain . Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters . Studies have shown that this compound can accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with cyclooxygenase-2 (COX-2) and other enzymes involved in eicosanoid biosynthesis . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and activity within cells .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-14(12,13)5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2,(H2,8,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLIVAAMSLPRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373078 | |
| Record name | 1-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88918-72-3 | |
| Record name | 1-(4-nitrophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-nitrophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NS-398 acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for converting arachidonic acid into prostaglandins [, , , , , , ]. By inhibiting COX-2, NS-398 reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2) [, , , , , , , , ]. This inhibition of PGE2 synthesis has been linked to various downstream effects, including reduced inflammation, suppression of tumor cell growth, and altered immune responses [, , , , , , , , ].
ANone:
ANone: The provided research papers focus on the biological effects of NS-398 and do not provide detailed information on its material compatibility or stability under various conditions.
A: NS-398 primarily acts as an enzyme inhibitor and is not known to have catalytic properties. Its primary application, as investigated in the research papers, is related to its ability to inhibit COX-2, making it a potential therapeutic agent for conditions involving inflammation and pain [, , , , , , , , ].
A: While the provided papers don't directly utilize computational methods for NS-398, they highlight the potential for such approaches. For instance, research on acetylsalicylic acid (aspirin) mentions the use of cDNA expression arrays to determine gene expression modulation []. Similar techniques could be employed to investigate the broader effects of NS-398 on cellular pathways.
A: The research focuses on NS-398's activity as a COX-2 inhibitor. Although specific SAR studies on NS-398 are not detailed, related research comparing it to other COX inhibitors like acetylsalicylic acid (aspirin) and indomethacin provides insights [, , ]. These studies suggest that structural features of NS-398 contribute to its selectivity for COX-2 over COX-1 [, , ]. Further research, potentially using modifications of the NS-398 structure, would be needed to fully elucidate its SAR.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

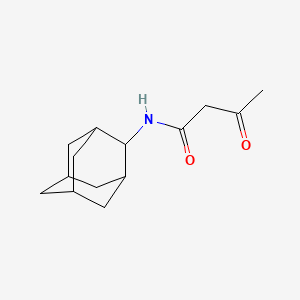
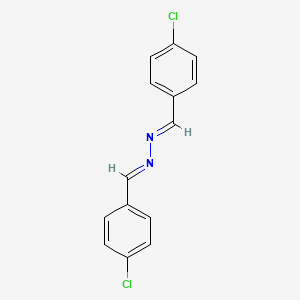
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
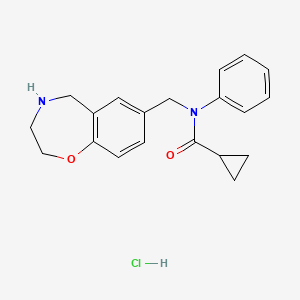
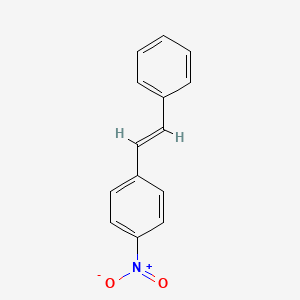

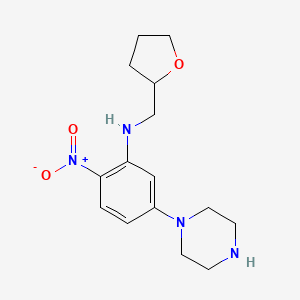
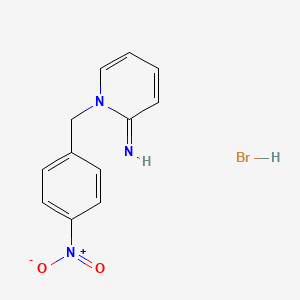
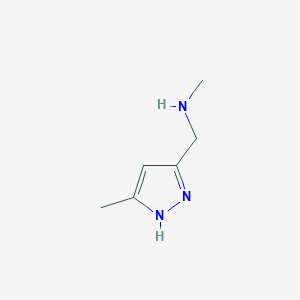
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3023325.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine](/img/structure/B3023327.png)
